5-(2-Methylphenyl)indoline

PD-1/PD-L1 Cancer Immunotherapy Small Molecule Inhibitors

Researchers requiring position-specific 5-aryl indoline scaffolds for SAR programs face supply scarcity of the ortho-methyl substituted variant. 5-(2-Methylphenyl)indoline directly resolves this bottleneck as a pre-optimized building block for PD-1/PD-L1 and ACAT inhibitor discovery. - Enables systematic SAR of the 5-aryl vector distinct from 4-phenylindoline (IC50 12-17 nM) and 5-phenylisoindoline (IC50 4.8 nM) scaffolds. - Features an ortho-methyl group that increases logP by ~+0.7 units, a critical parameter for ACAT inhibitor efficacy (IC50 0.3-1.9 µM in cellular assays). - Provides a strategic steric probe for mapping receptor binding pocket tolerance, with ortho-substitution patterns altering Ki values 2- to 10-fold versus para-analogs.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
Cat. No. B12856440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylphenyl)indoline
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC3=C(C=C2)NCC3
InChIInChI=1S/C15H15N/c1-11-4-2-3-5-14(11)12-6-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3
InChIKeyHNBTZLISMYDFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methylphenyl)indoline: Chemical Identity and Scaffold Context for Research Procurement


5-(2-Methylphenyl)indoline (CAS: 893739-04-3) is a 5-aryl-substituted indoline derivative with the molecular formula C15H15N and a molecular weight of 209.29 g/mol [1]. The compound features a saturated 2,3-dihydroindole core bearing a 2-methylphenyl (o-tolyl) substituent at the 5-position . Indoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules and natural products, with applications spanning anticancer, anti-inflammatory, and antimicrobial research . The 5-aryl substitution pattern, particularly with an ortho-methyl group, confers distinct steric and electronic properties that differentiate this compound from simpler indoline analogs and make it a valuable building block for structure-activity relationship (SAR) exploration .

Scaffold Context
5-Aryl indoline building block for positional SAR exploration
Substituent Feature
Ortho-methyl group modulates steric and lipophilic properties
Differentiation
Structurally distinct from 4-phenylindoline and unsubstituted indoline analogs

Why 5-(2-Methylphenyl)indoline Cannot Be Replaced by Generic Indoline Analogs in SAR-Driven Research


Indoline derivatives exhibit highly position-dependent and substituent-specific biological activities, rendering generic substitution scientifically unsound. The 5-aryl substitution pattern, exemplified by 5-(2-Methylphenyl)indoline, produces distinct pharmacological profiles compared to 4-phenylindoline, 2-phenylindoline, or unsubstituted indoline scaffolds. SAR studies have demonstrated that even subtle modifications in the position or electronic nature of the phenyl substituent can dramatically alter target engagement and potency [1]. For instance, 4-phenylindoline derivatives have been optimized as PD-1/PD-L1 inhibitors with nanomolar potency [2], while 5-phenylisoindoline analogs exhibit distinct IC50 profiles in the same target class [3]. The ortho-methyl group on the 5-phenyl ring of 5-(2-Methylphenyl)indoline introduces steric hindrance and modulates lipophilicity, which influences both target binding and pharmacokinetic properties compared to para-substituted or unsubstituted phenyl analogs [4]. Therefore, substituting 5-(2-Methylphenyl)indoline with a generic indoline analog would invalidate comparative SAR conclusions and potentially miss unique binding interactions.

Positional substitution
5-Aryl substitution produces distinct target engagement compared to 4-aryl or unsubstituted indolines; SAR may not transfer.
Ortho-methyl effect
The ortho-methyl group introduces steric hindrance and alters lipophilicity differently from para- or unsubstituted analogs, shifting binding profiles.
Generic analog mismatch
Using a generic indoline without the 5-(2-methylphenyl) substitution may miss key binding interactions and invalidate SAR conclusions.

Quantitative Differentiation Evidence for 5-(2-Methylphenyl)indoline Against Closest Analogs


5-Position Aryl Substitution Confers Distinct Biological Activity Profile vs. 4-Phenylindoline Scaffolds

SAR studies on 4-phenylindoline derivatives demonstrate that the position of the phenyl substituent is a critical determinant of PD-1/PD-L1 inhibitory activity [1]. In contrast, 5-phenylisoindoline derivatives exhibit a different activity range, with compounds such as D6 achieving an IC50 of 4.8 nM [2]. 5-(2-Methylphenyl)indoline, bearing a 5-aryl substituent with an ortho-methyl group, represents a structurally distinct starting point for exploring 5-position SAR that cannot be achieved with 4-phenylindoline analogs.

Positional activity difference
Class-level inference
Reported >2-fold IC50 difference between 4- and 5-substituted indoline scaffolds
5-Aryl substitution defines a distinct SAR vector for PD-1/PD-L1 target engagement studies
Class-level inference; direct compound-specific data not yet reported
PD-1/PD-L1 Cancer Immunotherapy Small Molecule Inhibitors

Ortho-Methyl Substituent Modulates Lipophilicity and Target Affinity Relative to Unsubstituted 5-Phenylindoline

SAR studies on indoline-based ACAT inhibitors have demonstrated that lipophilicity (logP) directly correlates with biological activity and pharmacokinetic parameters [1]. The ortho-methyl group on 5-(2-Methylphenyl)indoline increases calculated logP compared to unsubstituted 5-phenylindoline, which is expected to enhance membrane permeability and target engagement in lipid-rich environments . In related indoline ACAT inhibitor series, modifications that increase lipophilicity have been shown to improve the ratio of Cmax to IC50, a key index of effective plasma concentration [1].

Calculated lipophilicity
Class-level inference
Estimated +0.7 logP units (5-fold theoretical lipophilicity increase)
May enhance membrane permeability and target engagement in lipid-rich environments
In silico prediction; experimental logP and activity data required
ACAT Inhibition Lipophilicity SAR

5-Aryl Indolines Exhibit Broad Antiproliferative Potential Distinct from 2-Aryl and 3-Aryl Analogs

Indoline derivatives with aryl substituents at different positions exhibit distinct cytotoxicity profiles across cancer cell lines. SAR studies on 5-arylindoline derivatives have shown IC50 values ranging from low micromolar to submicromolar concentrations against various cancer cell lines, depending on substitution pattern [1]. For example, 5-chloro-substituted indoline derivatives displayed IC50 values of 45.4 μM against HL-60 cells and 57.7 μM against HepG2 cells [2]. In contrast, 2-phenylindoline derivatives have been reported with IC50 values as low as 4.4 μM in anti-inflammatory assays , indicating distinct biological target profiles. 5-(2-Methylphenyl)indoline provides a scaffold for exploring 5-position antiproliferative SAR that is mechanistically distinct from 2-substituted or 3-substituted indoline analogs.

Antiproliferative activity context
Class-level inference
Position-dependent variation exceeds 10-fold in potency across indoline substitution patterns
5-Aryl indoline defines a distinct antiproliferative SAR space for cancer cell-line studies
Based on published class data; direct data for this compound not available
Anticancer Antiproliferative Cell Viability

Steric Bulk of Ortho-Methyl Group Differentiates 5-(2-Methylphenyl)indoline from Para-Substituted and Unsubstituted 5-Phenyl Analogs

The ortho-methyl group on the 5-phenyl ring introduces steric hindrance that can influence receptor binding conformations and selectivity profiles . In related SAR studies on indole and indoline derivatives, ortho-substitution on phenyl rings has been shown to alter binding modes and selectivity for receptor subtypes [1]. For example, in cannabinoid receptor ligands, ortho-substitution patterns produce distinct Ki values and selectivity profiles compared to para-substituted analogs [2]. 5-(2-Methylphenyl)indoline offers a sterically differentiated scaffold compared to 5-(4-methylphenyl)indoline or unsubstituted 5-phenylindoline, enabling exploration of steric effects on target engagement.

Steric differentiation
Class-level inference
Ortho-methyl steric effect can reduce affinity by 2–10-fold vs para-substituted analogs
Enables steric probing of binding pocket constraints in receptor studies
Class-level inference from related indole/indoline studies; confirm experimentally
Steric Effects Receptor Binding Molecular Recognition

Optimal Research Applications for 5-(2-Methylphenyl)indoline Based on Structural Differentiation


PD-1/PD-L1 Immuno-Oncology SAR Exploration with 5-Aryl Indoline Scaffolds

5-(2-Methylphenyl)indoline serves as a strategic starting material for synthesizing and evaluating 5-aryl indoline derivatives as PD-1/PD-L1 inhibitors. The 5-aryl substitution pattern defines a distinct SAR vector from 4-phenylindoline scaffolds (IC50 = 12–17 nM for A20/A22) [1] and 5-phenylisoindoline derivatives (D6: IC50 = 4.8 nM) [2]. Researchers can systematically vary the ortho-methyl group to probe steric and electronic requirements for PD-L1 dimer binding, leveraging the established SAR framework that demonstrates >2-fold potency differences between positional isomers.

ACAT Inhibitor Development with Optimized Lipophilicity Profiles

The ortho-methyl substituent on 5-(2-Methylphenyl)indoline increases calculated logP by approximately +0.7 units compared to unsubstituted 5-phenylindoline, making it a valuable scaffold for ACAT inhibitor programs where lipophilicity correlates with efficacy [1]. In related indoline ACAT inhibitor series, the ratio of Cmax to IC50 (an index of effective plasma concentration) positively correlates with logP, and compounds with optimized lipophilicity have achieved IC50 values of 0.3–1.9 μM in cellular and enzymatic ACAT assays [2]. 5-(2-Methylphenyl)indoline provides a pre-optimized lipophilic starting point for further ACAT inhibitor design.

Antiproliferative Agent Discovery Targeting 5-Aryl Indoline SAR Space

5-(2-Methylphenyl)indoline enables exploration of 5-aryl indoline antiproliferative activity, a SAR space distinct from 2-phenylindoline (IC50 = 4.4 μM in anti-inflammatory assays) [1] and 5-chloroindoline (IC50 = 45.4–57.7 μM against HL-60 and HepG2 cells) [2]. The 5-position substitution pattern has been validated in multiple studies for producing unique cytotoxicity profiles across cancer cell lines [3]. This scaffold is appropriate for medicinal chemistry programs seeking to identify novel antiproliferative leads with mechanisms distinct from 2- or 3-substituted indoline analogs.

Steric Probe for Receptor Binding Pocket Characterization

The ortho-methyl group on 5-(2-Methylphenyl)indoline introduces steric bulk that can be exploited to map the steric tolerance of receptor binding pockets. In related cannabinoid receptor ligand series, ortho-substitution patterns alter Ki values and selectivity profiles by 2- to 10-fold compared to para-substituted analogs [1]. Researchers can use 5-(2-Methylphenyl)indoline as a steric probe in SAR campaigns to identify binding pockets with restricted access, guiding the design of selective ligands for sterically demanding targets.

Application
Selection Property
Validation Focus
PD-1/PD-L1 immuno-oncology SAR
5-Aryl indoline positional isomer scaffold
Positional SAR vector distinct from 4-phenylindoline; PD-L1 dimer binding assay context
ACAT inhibitor lipophilicity optimization
Ortho-methyl enhanced calculated lipophilicity
Cellular ACAT inhibition and membrane permeability assay context
Antiproliferative agent discovery
5-Aryl indoline scaffold for cancer cell-line SAR
MTT-based cytotoxicity screening across cancer cell lines; 5-position SAR
Steric probe for receptor binding pocket
Ortho-methyl steric bulk
Binding affinity shift in sterically sensitive targets; receptor subtype selectivity context

Technical Documentation Hub

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19 linked technical documents
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